
N-(2,4-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea, commonly known as DFP-17, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. DFP-17 is a thiourea derivative that has been synthesized through a number of methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of DFP-17 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DFP-17 has been shown to inhibit the activity of the enzyme protein kinase CK2, which is involved in cell proliferation and survival. DFP-17 has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
DFP-17 has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. DFP-17 has also been shown to have antitumor effects in various cancer cell lines, and has been shown to inhibit the growth of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFP-17 has a number of advantages for use in lab experiments, including its high purity and stability, and its well-characterized structure. However, DFP-17 also has some limitations, including its relatively low solubility in water and its potential toxicity.
Direcciones Futuras
There are a number of future directions for research on DFP-17, including the development of new synthesis methods to increase yield and purity, the study of its potential applications in medicine, agriculture, and materials science, and the investigation of its mechanism of action at the molecular level. Additionally, the development of new derivatives of DFP-17 with improved properties and reduced toxicity is an area of active research.
Métodos De Síntesis
DFP-17 can be synthesized through a number of methods, including the reaction of 2,4-difluoroaniline with 3-methyl-2-pyridinecarbonyl isothiocyanate in the presence of a base. Another method involves the reaction of 2,4-difluoroaniline with 3-methyl-2-pyridine-2-thiol in the presence of a base. The synthesis of DFP-17 has been optimized to increase yield and purity, and the compound has been characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
DFP-17 has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, DFP-17 has been shown to have antitumor and anti-inflammatory properties, and has been studied as a potential therapeutic agent for various types of cancer. In agriculture, DFP-17 has been shown to have herbicidal properties, and has been studied as a potential alternative to traditional herbicides. In materials science, DFP-17 has been studied as a potential precursor for the synthesis of new materials with unique properties.
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-(3-methylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3S/c1-8-3-2-6-16-12(8)18-13(19)17-11-5-4-9(14)7-10(11)15/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDPIEGIPHUOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797389 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,4-Difluorophenyl)-3-(3-methylpyridin-2-yl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5704693.png)

![2-(3-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5704702.png)

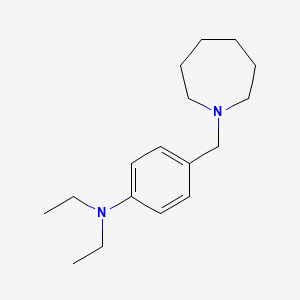
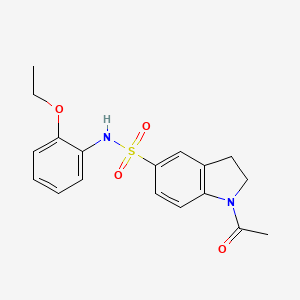
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5704746.png)
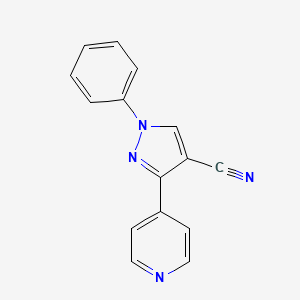
![5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5704763.png)
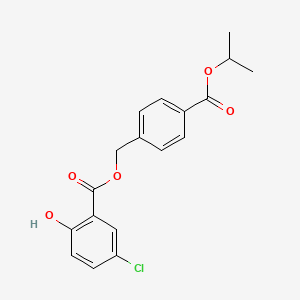
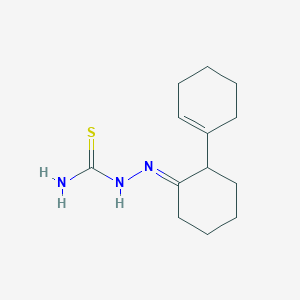

![2,4-dimethoxybenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5704785.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B5704795.png)